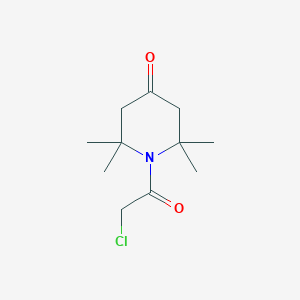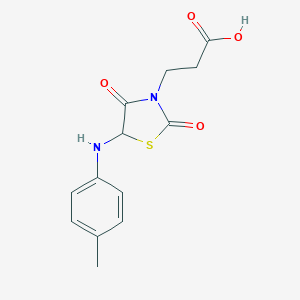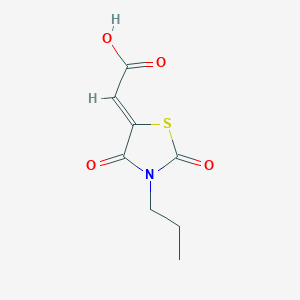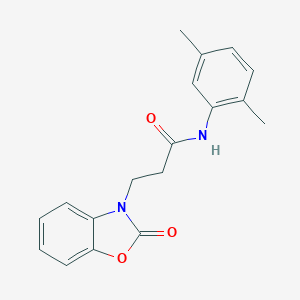
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one is a chemical compound known for its unique structure and reactivity It is a derivative of piperidinone, featuring a chloroacetyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
The synthesis of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,2,6,6-tetramethylpiperidin-4-one+chloroacetyl chloride→this compound
The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives. For example, oxidation can lead to the formation of a ketone or carboxylic acid derivative.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride).
Applications De Recherche Scientifique
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives and intermediates.
Pharmaceutical Research: The compound is used in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one can be compared with other chloroacetyl derivatives, such as chloroacetyl chloride and chloroacetanilides. While these compounds share the chloroacetyl functional group, this compound is unique due to the presence of the piperidinone ring, which imparts different reactivity and properties. Similar compounds include:
Chloroacetyl chloride: Used as a reagent in organic synthesis for acylation reactions.
Chloroacetanilides: Known for their use in the synthesis of herbicides and pharmaceuticals.
Propriétés
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)



![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)




![1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B353436.png)



